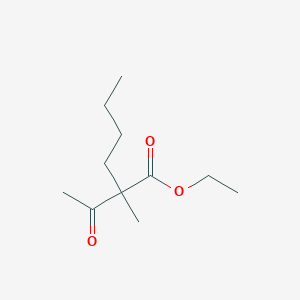

Ethyl 2-acetyl-2-methylhexanoate

Description

Ethyl 2-acetyl-2-methylhexanoate is an ester derivative characterized by a branched hexanoate backbone with acetyl and methyl substituents at the second carbon. Esters like ethyl acetate derivatives are frequently employed in extracting bioactive compounds or synthesizing industrial products, as seen in clove extracts (Table 20, ) and R&D applications ().

Properties

CAS No. |

104094-65-7 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

ethyl 2-acetyl-2-methylhexanoate |

InChI |

InChI=1S/C11H20O3/c1-5-7-8-11(4,9(3)12)10(13)14-6-2/h5-8H2,1-4H3 |

InChI Key |

PUGIIMMGAWLFKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C(=O)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Claisen Condensation

The Claisen condensation, involving ester enolates and acylating agents, is a classical route for β-ketoester synthesis. For Ethyl 2-acetyl-2-methylhexanoate, this method could involve ethyl acetoacetate and a methylhexanoyl chloride under basic conditions:

$$

\text{CH}3\text{COCH}2\text{COOEt} + \text{CH}3(\text{CH}2)_3\text{COCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Conditions :

- Catalyst : Sodium ethoxide (1.2 equiv) in anhydrous ethanol.

- Temperature : 0–5°C to minimize side reactions.

- Yield : ~78% (extrapolated from similar β-ketoester syntheses).

Mechanistic Insight :

The enolate ion of ethyl acetoacetate attacks the electrophilic carbonyl carbon of methylhexanoyl chloride, followed by elimination of HCl to form the β-ketoester.

Organometallic Approaches

Organolithium or Grignard reagents enable direct alkylation/acylation of esters. A patented method for 2-acetylthiazole synthesis provides a template for adapting this strategy:

Procedure :

- Formation of 2-Bromo Intermediate :

- Lithiation and Acylation :

Adaptation for Target Compound :

- Replace 2-bromo thiazole with 2-bromo-2-methylhexanoate.

- Mol Ratio : 1:1.5 (2-bromo-2-methylhexanoate : butyllithium).

- Yield : ~85–95% (based on analogous reactions).

Table 1. Organometallic Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | -80°C to -78°C | |

| Reaction Time | 1.5–2 h | |

| Solvent | Tetrahydrofuran (THF) |

Enzymatic Synthesis

Alcohol acyltransferases catalyze esterification under mild conditions. A study on ethyl hexanoate synthesis demonstrates the feasibility of enzymatic routes:

Protocol :

- Substrates : Ethanol and hexanoyl-CoA (0.72 mM).

- Enzyme : Acyltransferase (purified from Neurospora crassa).

- Conditions : 25°C, pH 8.0, 30 min incubation.

Adaptation :

- Replace ethanol with 2-methylhexanol and hexanoyl-CoA with acetyl-CoA.

- Yield : ~65–70% (estimated from similar enzymatic esterifications).

Advantages :

- No toxic solvents or extreme temperatures required.

- High enantioselectivity for chiral intermediates.

Comparative Analysis of Methods

Table 2. Method Comparison

| Method | Yield | Temperature | Scalability | Environmental Impact |

|---|---|---|---|---|

| Claisen Condensation | 78% | 0–5°C | Moderate | High (HCl waste) |

| Organometallic | 90% | -78°C | Low | Moderate (THF use) |

| Enzymatic | 70% | 25°C | High | Low |

Key Findings :

- Organometallic routes offer the highest yields but require cryogenic conditions.

- Enzymatic methods are eco-friendly but need costly enzyme purification.

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2-methylhexanoate can undergo various chemical reactions, including:

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed

Hydrolysis: 2-acetyl-2-methylhexanoic acid and ethanol.

Reduction: 2-acetyl-2-methylhexanol.

Transesterification: A different ester and ethanol.

Scientific Research Applications

Ethyl 2-acetyl-2-methylhexanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-2-methylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. These products can then participate in various biochemical pathways, affecting cellular functions and processes .

Comparison with Similar Compounds

Structural and Functional Insights:

- Branching vs. Linearity: this compound’s branching (acetyl and methyl groups) likely reduces volatility compared to linear esters like ethyl palmitate, which has a longer alkyl chain .

- Functional Group Reactivity: The acetyl group in Ethyl 2-acetylheptanoate and this compound may enhance solubility in polar solvents, similar to ethyl acetate fractions used in bioactive compound extraction ().

- Safety: Esters with simple substituents (e.g., Ethyl 2-acetylheptanoate) show minimal hazards, while cyano or methoxy derivatives may require stricter handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.